molecular formula C15H14N2O3 B13964354 N-(4-nitrophenyl)-3-phenylpropanamide

N-(4-nitrophenyl)-3-phenylpropanamide

Cat. No.: B13964354
M. Wt: 270.28 g/mol
InChI Key: DLODTULVUARFNA-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-3-phenylpropanamide (CAS No.: 600137-19-7) is a carboxamide derivative characterized by a propanamide backbone with a 4-nitrophenyl group attached to the nitrogen and a phenyl group at the third carbon position. Its molecular formula is $ \text{C}{15}\text{H}{14}\text{N}2\text{O}3 $, with a molecular weight of 294.29 g/mol. The compound is synthesized via methods involving benzenesulfonyl intermediates and zinc chloride catalysts, as noted in benzenesulphonamide-based carboxamide derivative studies . Analytical characterization includes $ ^1\text{H} \text{NMR} $, $ ^{13}\text{C} \text{NMR} $, and mass spectrometry (ESI-HRMS), confirming its structural integrity .

Properties

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(4-nitrophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14N2O3/c18-15(11-6-12-4-2-1-3-5-12)16-13-7-9-14(10-8-13)17(19)20/h1-5,7-10H,6,11H2,(H,16,18)

InChI Key

DLODTULVUARFNA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-phenylpropanamide typically involves the reaction of 4-nitroaniline with 3-phenylpropanoic acid or its derivatives. One common method involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product is N-(4-aminophenyl)-3-phenylpropanamide.

    Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects: The nitro group in this compound increases polarity compared to methyl (N-(4-Methylphenyl)-3-phenylpropanamide) or chloro (N-(4-Chloro-2-methylphenyl)-[...]) substituents, likely reducing solubility in nonpolar solvents .
  • Synthetic Complexity : Compounds with sulfonamide or spirocyclic groups (e.g., ) require multi-step synthesis compared to the simpler this compound .

Physicochemical Properties

  • Solubility: The nitro group’s polarity may reduce solubility in apolar solvents compared to methyl-substituted analogues. For instance, the spirocyclic derivative dissolves in ethanol-water mixtures (0.5C$2$H$5$OH: 321.43 mg/mL; 0.5H$_2$O: 395.43 mg/mL) .

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